(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine is a heterocyclic compound that belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its chemical structure can be represented by the molecular formula and it is classified as an organic nitrogen compound.
Methods of Synthesis:
The synthesis of (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine typically involves several steps, including the formation of the benzimidazole core and subsequent functionalization. A common method includes the reaction of 5-methoxy-1H-benzimidazole with methanamine under controlled conditions.
Technical Details:
The synthesis process can be monitored using techniques such as Thin Layer Chromatography (TLC) and characterized by various spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry to confirm the structure and purity of the compound .
Structure:
The molecular structure of (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine features a methoxy group attached to the benzene ring of the benzimidazole moiety. The imidazole nitrogen contributes to its basicity, making it a potential ligand in various chemical reactions.
Data:
Reactions:
(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are typically carried out under mild conditions and can be monitored using TLC or HPLC for progress and yield assessment .
The mechanism of action for (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine is primarily related to its interaction with biological targets:
Data from biological evaluations suggest that derivatives exhibit varied activity profiles depending on their substituents and structural modifications .
Physical Properties:
Chemical Properties:
Relevant analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule, aiding in its identification .
(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine has several scientific uses:
Research continues into optimizing its pharmacological properties for clinical applications, highlighting its significance in drug discovery efforts .
(5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine belongs to the 2-aminomethyl-benzimidazole subclass, distinguished by an amine-functionalized methylene group at the C2 position and a methoxy substituent at C5. Systematic naming follows IUPAC guidelines, though variations exist:
Table 1: Nomenclature and Chemical Identifiers
Systematic Name | Common/Synonym | SMILES | InChI Key | |
---|---|---|---|---|
(5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine | 5-Methoxy-1H-benzimidazole-2-methanamine | NCC1=NC2=CC=C(OC)C=C2N1 | FVXQBRISRBHAAL-UHFFFAOYSA-N | [4] |
The molecular formula is C₉H₁₁N₃O (MW 177.21 g/mol). Key structural features include:
Benzimidazoles are classified based on substitution patterns:
Benzimidazole drug development evolved from serendipitous discoveries to rational design:
Table 2: Key Milestones in Benzimidazole Drug Development
Era | Compound/Class | Therapeutic Breakthrough | Mechanistic Insight | |
---|---|---|---|---|
1960s | Thiabendazole | Broad-spectrum anthelmintic activity | Microtubule disruption in parasites | [5] |
1970–1980s | Astemizole, Omeprazole | First antihistamine; proton-pump inhibitor | H1-receptor antagonism; H+/K+-ATPase inhibition | [5] |
1990s | Telmisartan, Candesartan | Angiotensin II receptor blockers (ARBs) for hypertension | Selective AT1 receptor antagonism | [5] |
2000s | Bendamustine | Alkylating agent for leukemia/lymphoma | DNA crosslinking; purine analog mimicry | |
2000s | JTK-109 (benzimidazole NNIs) | HCV NS5B polymerase inhibitors (Phase I) | Allosteric inhibition at thumb site I (IC50 = 17 nM) | [2] |
2010–Present | Abemaciclib, Veliparib | CDK4/6 and PARP inhibitors for cancer | Kinase inhibition; DNA repair interference |
The 2-aminomethyl motif emerged as a critical pharmacophore due to:
Methoxy substitution at C5 profoundly influences physicochemical and pharmacological properties:
Table 3: Impact of 5-Methoxy on Molecular Interactions
Target Class | Role of 5-Methoxy Group | Biological Consequence | |
---|---|---|---|
DNA (e.g., PDB 453D) | Minor groove anchoring via H-bond to thymine O2 | Enhanced intercalation affinity (ΔTm +2–5°C) | |
Kinases (e.g., CK2) | Water displacement in hydrophobic pocket; CH–O contacts | Improved selectivity (>10-fold vs. non-methoxy analogs) | |
PARP (e.g., PARP1) | H-bond to Ser904/Gly863 backbone; donor–π with Tyr889 | 2–5x increase in enzymatic inhibition (IC50) | |
GPx mimics | Electron donation lowering Se oxidation barrier (para > meta) | Accelerated ROS scavenging kinetics | [6] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9